Welcome to the BenchChem Online Store!
molecular formula C7H6BrNO2 B592535 5-Bromo-2-Carboxy-3-Methylpyridine CAS No. 886365-43-1

5-Bromo-2-Carboxy-3-Methylpyridine

Cat. No. B592535
M. Wt: 216.034
InChI Key: GSOCTKHBFREQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382248B2

Procedure details

To a stirring solution of 5-bromo-3-methylpicolinic acid (10000 g, 1 equiv, 46.29 moles) in ethanol (50 L) at 0° C. was added sulfuric acid (2.52 L, 1 equiv, 46.29 moles) over 1 h. Following addition of sulfuric acid, the mixture was heated at 95° C. for 20 h. Reaction progress was monitored by using TLC and LCMS. After 20 hours, LCMS showed 12.61% unreacted SM, at RT-0.67 ((M−1)−215.92) and 86.95% product at RT-2.04 ((M+1)−244.2). The reaction mass heated for additional 6 h and LCMS analysis following the additional heating showed 10.07% unreacted SM, at RT-0.7 and 89.93% product at RT-2.08 ((M+1)−244.2. The reaction was stopped by concentrating the reaction mixture under reduced pressure to remove as much solvent as possible. To the residue was added dichloromethane (DCM), (25 L) and the reaction mixture was poured into ice cold water (20 L). The organic (DCM) layer was separated from the aqueous layer and the latter was further extracted twice with DCM (10 L). The combined organic layers were washed with saturated sodium bicarbonate solution (30 L), dried over sodium sulfate, and concentrated under reduced pressure to obtain a brown oil. This brown oil was used in the next step without further purification. Yield: 10.1 Kg, (89.4%); MS (ESI) m/z 244.2 [M+1]+; LCMS purity: 99.11%; 1H NMR (400 MHz, DMSO-d6) δ: 8.61 (s, 1H), 8.13 (s, 1H), 4.29 (q, 2H), 2.44 (s, 1H), 1.28 (t, 3H).
Quantity
10000 g
Type
reactant
Reaction Step One
Quantity
2.52 L
Type
reactant
Reaction Step One
Quantity
50 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([C:8]([O:10][CH2:17][CH3:18])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10000 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)C
Name
Quantity
2.52 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
at RT
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass heated for additional 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
additional heating
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
at RT
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove as much solvent as possible
ADDITION
Type
ADDITION
Details
To the residue was added dichloromethane (DCM), (25 L)
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice cold water (20 L)
CUSTOM
Type
CUSTOM
Details
The organic (DCM) layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the latter was further extracted twice with DCM (10 L)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate solution (30 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil
CUSTOM
Type
CUSTOM
Details
This brown oil was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=C(C(=NC1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.